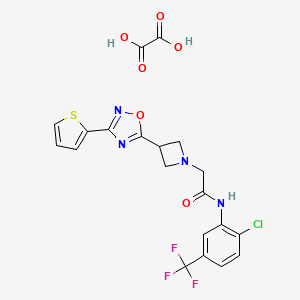![molecular formula C19H20N4O3 B2411196 3-bencil-5-metil-7-(pirrolidina-1-carbonil)-1H-pirrolo[3,2-d]pirimidina-2,4(3H,5H)-diona CAS No. 921783-53-1](/img/structure/B2411196.png)
3-bencil-5-metil-7-(pirrolidina-1-carbonil)-1H-pirrolo[3,2-d]pirimidina-2,4(3H,5H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound featuring a pyrrolopyrimidine core with benzyl and pyrrolidine substituents. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : It could be explored for its therapeutic potential in drug discovery.
Industry: : It may find use in the development of new materials or chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolidine-1-carbonyl group can be added via amide coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to benzaldehyde or benzoic acid.
Reduction: : The pyrrolopyrimidine core can be reduced to form a pyrrolopyrimidine derivative with different functional groups.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Benzaldehyde, benzoic acid.
Reduction: : Reduced pyrrolopyrimidine derivatives.
Substitution: : Substituted pyrrolidine derivatives.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the benzyl and pyrrolidine groups. Similar compounds include other pyrrolopyrimidines and indole derivatives, which may have different substituents or core structures. These compounds can be compared based on their biological activity, synthetic accessibility, and chemical properties.
List of Similar Compounds
Pyrrolopyrimidines
Indole derivatives
Benzyl-substituted heterocycles
Pyrrolidine-containing compounds
Propiedades
IUPAC Name |
3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-21-12-14(17(24)22-9-5-6-10-22)15-16(21)18(25)23(19(26)20-15)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCCYFDSKJDQRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

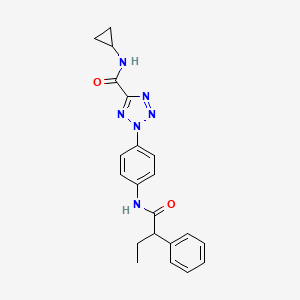
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)
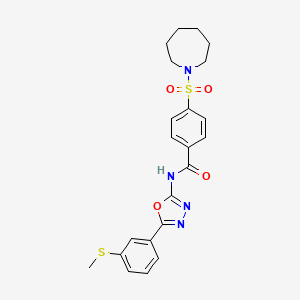
![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
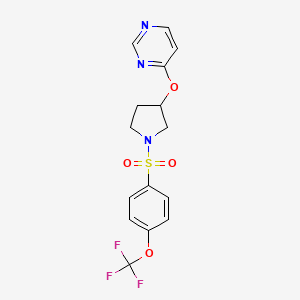
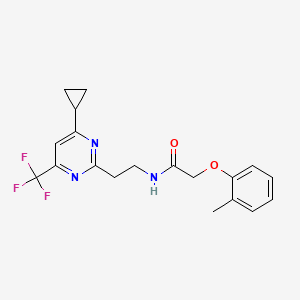
![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)
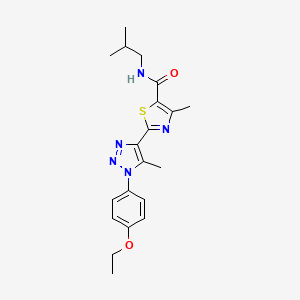
![3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2411129.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)
